molecular formula C8H9NO3 B3046100 methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate CAS No. 119580-82-4

methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B3046100
CAS No.: 119580-82-4
M. Wt: 167.16 g/mol
InChI Key: KZWOJEVANUUKNM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H9NO3 It features a pyrrole ring substituted with a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Esterification: The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 2- or 4-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: 5-carboxy-1-methyl-1H-pyrrole-3-carboxylate.

    Reduction: 5-hydroxymethyl-1-methyl-1H-pyrrole-3-carboxylate.

    Substitution: 2-bromo-5-formyl-1-methyl-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial and anticancer properties.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl group at the 2-position instead of the 1-position.

    Ethyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester group.

Uniqueness

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-formyl-1-methylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-6(8(11)12-2)3-7(9)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWOJEVANUUKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179489
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119580-82-4
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119580-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-formyl-1H-pyrrole-3-carboxylate (60.0 g, 0.360 mol) in DMF (60 mL) was added potassium tert-butoxide (72.0 g, 0.576 mol). After stirring at rt for 30 min, the mixture was cooled to 0° C. and methyl iodide (132 mL, 1.45 mol) was added. The solution was then stirred at rt overnight. Water was added to quench the reaction and the solution was extracted with DCM (3×200 mL). The combined organic phases were washed with brine (50 mL), dried (Na2SO4), and concentrated to give methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate (45.0 g, 80%). 1H NMR (CDCl3, 400 MHz) δ 12.62 (s, 1H), 9.48 (s, 1H), 7.66 (s, 1H), 7.30 (s, 1H), 3.67 (s, 3H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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